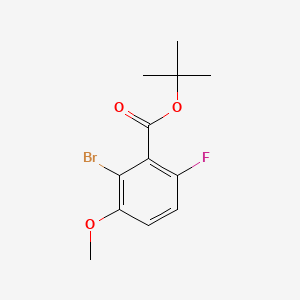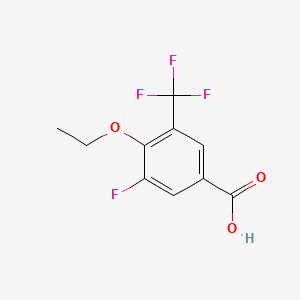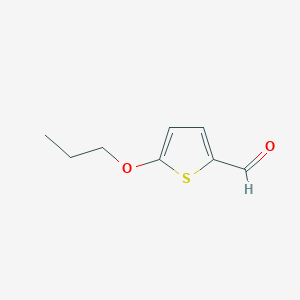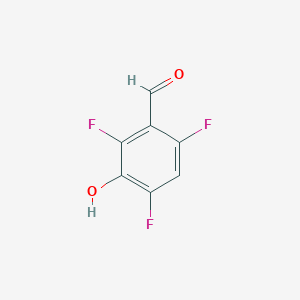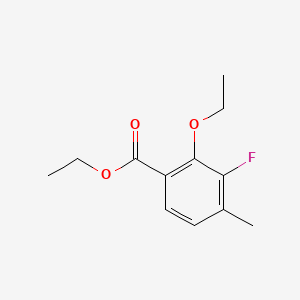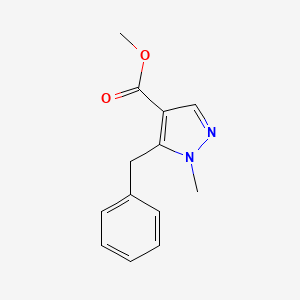
2-(Methyl-d3)-pyridine-5-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methyl-d3)-pyridine-5-boronic acid is a deuterated boronic acid derivative. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl group, resulting in a compound with unique properties. This compound is used in various scientific research fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-d3)-pyridine-5-boronic acid typically involves the introduction of deuterium into the methyl group of pyridine-5-boronic acid. One common method is the reaction of pyridine-5-boronic acid with deuterated reagents under specific conditions. For example, the use of deuterated methanol (CD3OD) in the presence of a catalyst can facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These processes often use deuterium gas (D2) or deuterated solvents in the presence of catalysts to achieve high yields of the deuterated product. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methyl-d3)-pyridine-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling with aryl halides can yield biaryl compounds.
Aplicaciones Científicas De Investigación
2-(Methyl-d3)-pyridine-5-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving deuterium-labeled substrates.
Medicine: It is employed in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Methyl-d3)-pyridine-5-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The deuterium atoms in the methyl group can influence reaction kinetics and stability, providing unique insights into reaction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methyl-d3)-propanedioic acid: Another deuterated compound used in similar applications.
Pristanic acid (2-methyl-D3): A deuterated fatty acid with applications in lipid research.
Uniqueness
2-(Methyl-d3)-pyridine-5-boronic acid is unique due to its combination of a deuterated methyl group and a boronic acid functional group. This combination allows for specific interactions in chemical reactions and provides valuable insights into reaction mechanisms and kinetics.
Propiedades
Fórmula molecular |
C6H8BNO2 |
|---|---|
Peso molecular |
139.96 g/mol |
Nombre IUPAC |
[6-(trideuteriomethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4,9-10H,1H3/i1D3 |
Clave InChI |
MZUSCPDSQJSBSY-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=NC=C(C=C1)B(O)O |
SMILES canónico |
B(C1=CN=C(C=C1)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


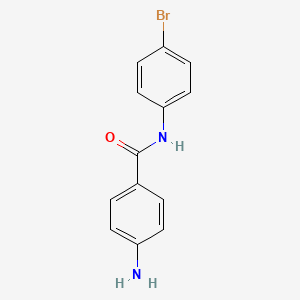
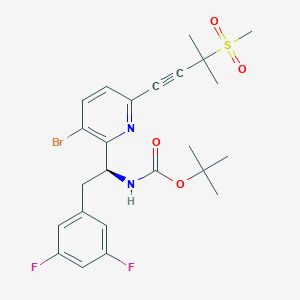
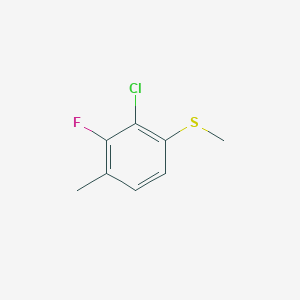

![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)

![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
